6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione
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Description
6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H8BrN3O2 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
- The compound is utilized in a one-pot, three-component synthesis method involving aluminate sulfonic acid nanocatalysts to create pyrido[2,3-d]pyrimidinone derivatives, offering advantages like high yields, short reaction times, and easy workup procedures (Abdelrazek et al., 2019).
- It serves as a precursor in the synthesis of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine, a compound that has been studied for its anti-inflammatory effects (Shang Lin-lin & Dong, 2010).
Material and Molecular Studies
- Pyrimidine-based bis-uracil derivatives, including this compound, are synthesized and studied for their potential in optical, nonlinear optical (NLO), and drug discovery applications. These derivatives exhibit significant NLO properties, suggesting their potential use in NLO device fabrication (Mohan et al., 2020).
- The compound is involved in the formation of a hydrogen-bonded ribbon structure, providing insights into the polarization of electronic structures and potential applications in crystallography and material sciences (Torre et al., 2009).
Pharmaceutical Synthesis and Activity
- It acts as a building block in cascade reaction sequences to produce novel small molecules, such as 7-substituted 2-aminopyrrolo[1,2-a]pyrimidine-4,6-diones, highlighting a rapid and novel approach to pharmaceutical compound development (Gao et al., 2007).
- The compound is a key ingredient in the synthesis of thietanylpyrimidine and thietanylimidazole derivatives, which are studied for their potential therapeutic applications (Meshcheryakova & Kataev, 2013).
Properties
IUPAC Name |
6-amino-5-bromo-1-ethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWWTRLSAYQKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362950 |
Source
|
Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131598-61-3 |
Source
|
Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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